Ethyl 5-(3-iodophenyl)-5-oxovalerate
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Description
Ethyl 5-(3-iodophenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C13H15IO3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Peroxide Formation
Ethyl 5-(3-iodophenyl)-5-oxovalerate may undergo reactions similar to other β- and γ-oxo-esters, leading to the formation of organic peroxides. An example is the reaction of hydrogen peroxide with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate. These organic peroxides can undergo further transformations, such as novel ring closures, to produce compounds with potential applications in organic synthesis and materials science (Cubbon & Hewlett, 1968).
Radiolabeling and Imaging Agents
Compounds structurally related to this compound, such as 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), have been synthesized, purified, and radiolabeled for potential use in imaging studies. These compounds could be applied in medical diagnostics, particularly in radiolabeling and imaging techniques, by exploiting the iodine isotope's ability to act as a radioactive tracer (Abbas, Hankes, & Feinendegen, 1990).
Pharmaceutical Research
Derivatives of oxovalerate, such as ethyl 3-oxovalerate, have been used in the synthesis of pharmacologically active compounds. For example, in the synthesis of 1,3-disubstituted 5-dimethylamino-6-ethyluracils, ethyl 3-oxovalerate was condensed with phenylurea, leading to compounds with potential analgesic and anti-inflammatory activities. This illustrates the utility of oxovalerate derivatives in the development of new therapeutic agents (Senda, Hirota, & Notani, 1974).
Chemical Synthesis
This compound and related compounds can be involved in various chemical reactions, such as the reaction with monosubstituted hydrazines to produce pyrazole derivatives. These reactions are valuable in the synthesis of heterocyclic compounds, which are essential in many areas of chemical research and pharmaceutical development (Kurihara, Uno, & Sakamoto, 1980).
Properties
IUPAC Name |
ethyl 5-(3-iodophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMPCFFBRCPIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645712 |
Source
|
Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-27-0 |
Source
|
Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.